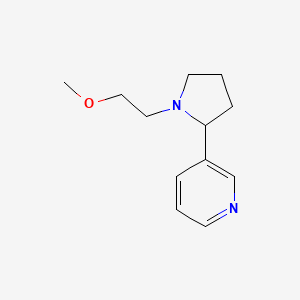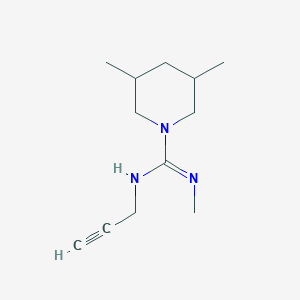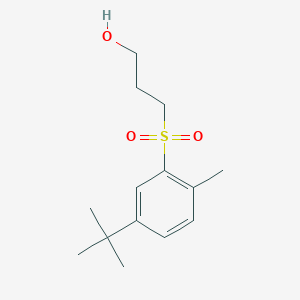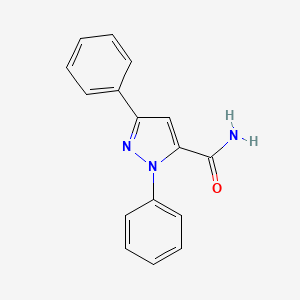
1-(2-Methoxyethyl)-2-(3-pyridinyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-2-(3-pyridinyl)pyrrolidine is a chemical compound that is widely used in scientific research applications. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been the subject of extensive research due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
MPEP acts as a selective antagonist of the mGluR5 receptor, which is a member of the metabotropic glutamate receptor family. The mGluR5 receptor is involved in the regulation of synaptic plasticity and is believed to play a role in various neurological disorders. MPEP binds to the mGluR5 receptor and prevents its activation by glutamate, which leads to a reduction in synaptic plasticity.
Biochemical and Physiological Effects
MPEP has been shown to have a number of biochemical and physiological effects. In animal models, MPEP has been shown to improve cognitive function, reduce anxiety, and improve motor function. MPEP has also been shown to reduce the release of dopamine in the brain, which may be beneficial in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for use in lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for more precise targeting of this receptor. MPEP is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to using MPEP in lab experiments. MPEP has a relatively low potency and may require high concentrations to achieve the desired effect. Additionally, MPEP has a relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on MPEP. One area of interest is the potential therapeutic applications of MPEP in neurological disorders. Further research is needed to determine the effectiveness of MPEP in treating these disorders and to identify any potential side effects. Another area of interest is the development of more potent and selective mGluR5 antagonists. These compounds may have improved therapeutic potential and may be more effective in lab experiments. Finally, further research is needed to better understand the mechanism of action of MPEP and the role of the mGluR5 receptor in neurological disorders.
Synthesemethoden
The synthesis of MPEP involves several steps. The starting material is 3-pyridinecarboxaldehyde, which is reacted with 2-methoxyethylamine to form the Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 2,5-dimethyl-3-furancarboxylic acid to form the final product, MPEP.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and fragile X syndrome. MPEP has been shown to improve cognitive function and reduce anxiety in animal models of these disorders.
Eigenschaften
IUPAC Name |
3-[1-(2-methoxyethyl)pyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-9-8-14-7-3-5-12(14)11-4-2-6-13-10-11/h2,4,6,10,12H,3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKJTBXZAKPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Aminopyrazin-2-yl)-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]methanone](/img/structure/B6639936.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B6639951.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)




![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)